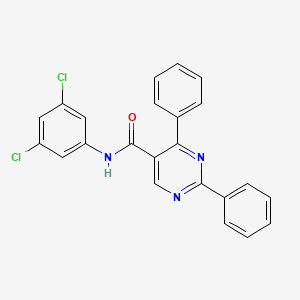

N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

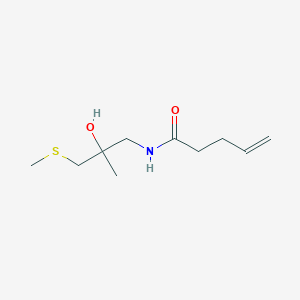

The molecular structure of “N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide” can be deduced from its name. It likely contains a pyrimidine ring substituted with two phenyl groups at the 2 and 4 positions, and a carboxamide group at the 5 position. The carboxamide nitrogen is further substituted with a 3,5-dichlorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide” can be inferred from its structure and similar compounds. For instance, N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide has a molecular formula of C13H13Cl2N3O3, an average mass of 330.167 Da, and a monoisotopic mass of 329.033386 Da .Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent. Its structure allows it to interact with bacterial cell components, disrupting their function and leading to cell death. It’s particularly effective against drug-resistant strains of bacteria, offering a new avenue for treatment where traditional antibiotics fail .

Antifungal Applications

Research indicates that this compound exhibits significant antifungal properties. It can be used to inhibit the growth of various fungal species, which is crucial for treating fungal infections and in agricultural settings to protect crops from fungal pathogens .

Antitubercular Agent

The compound has shown promising results in the fight against tuberculosis. It affects the energetics of Mycobacterium tuberculosis, the bacterium responsible for TB, which could lead to new treatments for this serious and often drug-resistant disease .

Cancer Research

In cancer research, this compound is being explored for its potential to inhibit certain pathways involved in cancer cell proliferation. Its ability to interfere with these pathways could make it a valuable tool in developing anticancer therapies .

Enzyme Inhibition

The compound serves as an inhibitor for specific enzymes that are crucial in various biological processes. By inhibiting these enzymes, it can be used to study disease mechanisms or as a therapeutic agent to alter disease progression .

Molecular Biology Studies

Due to its unique structure, the compound can bind to DNA or RNA, making it useful in molecular biology research. It can be used to study nucleic acid behavior, interactions, and as a tool in genetic engineering applications .

Future Directions

The future directions for “N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis is becoming a key tool in the synthesis of complex molecules, including chiral drug intermediates . Therefore, the use of biocatalysis for the production of drugs with emphasis on green chemistry can be expected in the future .

properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3O/c24-17-11-18(25)13-19(12-17)27-23(29)20-14-26-22(16-9-5-2-6-10-16)28-21(20)15-7-3-1-4-8-15/h1-14H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNLXVWMXDUIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)

![N-(2-(dimethylamino)ethyl)-2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2852678.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)

![3-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2852681.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)

![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)